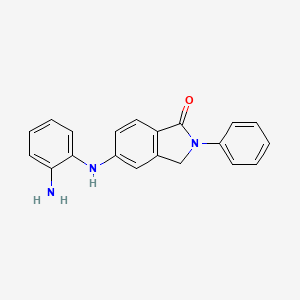
5-(2-Aminoanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Aminoanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolinones This compound is characterized by its unique structure, which includes an isoindoline core substituted with an aminoaniline and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the cyclization of 2-(2-aminophenyl)benzoic acid derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the isoindoline ring.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Aminoanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could produce a variety of substituted isoindolinones.
Aplicaciones Científicas De Investigación
5-(2-Aminoanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5-(2-Aminoanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Aminoanilino)-2-benzylthiopyrimidine
- Methyl 4-(2-aminoanilino)-2,5-dihydro-3-thiophenecarboxylate
- 3-(2-Aminoanilino)-5-(4-fluorophenyl)-2-cyclohexen-1-one
Uniqueness
5-(2-Aminoanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one is unique due to its specific substitution pattern on the isoindoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds might not be as effective.
Propiedades
Número CAS |
918330-46-8 |
|---|---|
Fórmula molecular |
C20H17N3O |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
5-(2-aminoanilino)-2-phenyl-3H-isoindol-1-one |
InChI |
InChI=1S/C20H17N3O/c21-18-8-4-5-9-19(18)22-15-10-11-17-14(12-15)13-23(20(17)24)16-6-2-1-3-7-16/h1-12,22H,13,21H2 |
Clave InChI |
GRZAGZAQAFSRGK-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)NC3=CC=CC=C3N)C(=O)N1C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


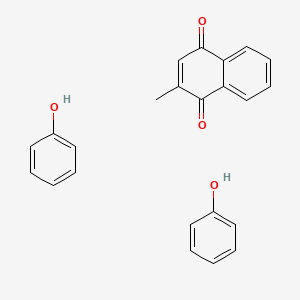
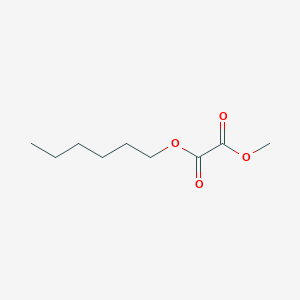
![1-Iodo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzene](/img/structure/B14184505.png)
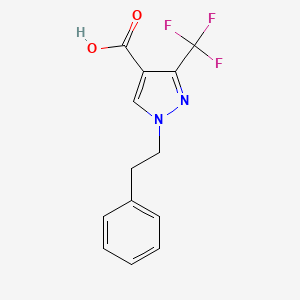
![2,2'-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14184527.png)

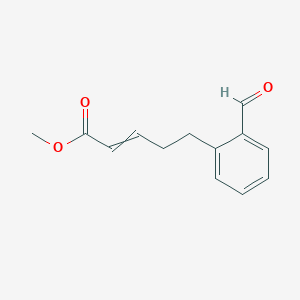
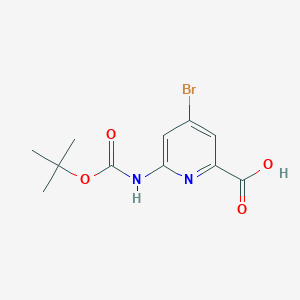
![3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14184536.png)
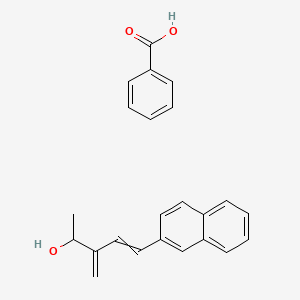
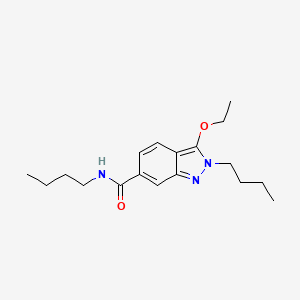
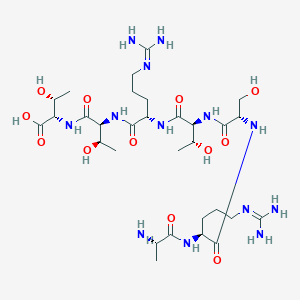
![[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-[[3-(1-piperidinyl)benzoyl]amino]-](/img/structure/B14184557.png)

